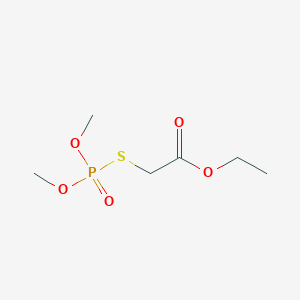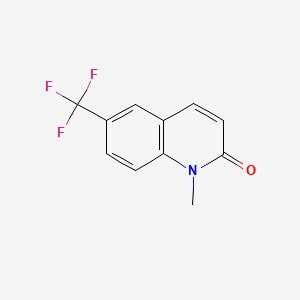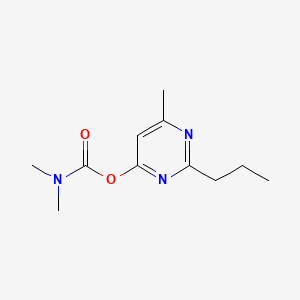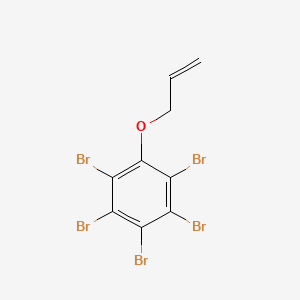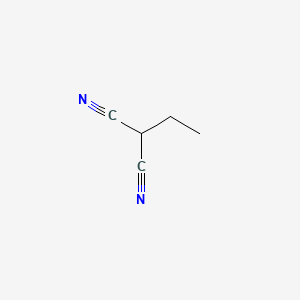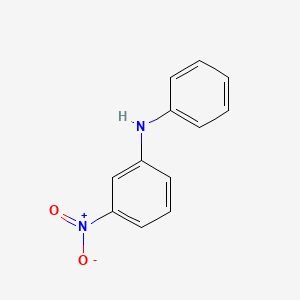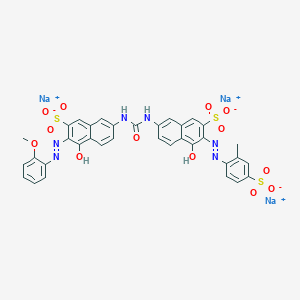
5-F-ddC
Vue d'ensemble
Description
Cytidine, 2',-3',-dideoxy-5-fluoro-, also known as Cytidine, 2',-3',-dideoxy-5-fluoro-, is a useful research compound. Its molecular formula is C9H12FN3O3 and its molecular weight is 229.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cytidine, 2',-3',-dideoxy-5-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cytidine, 2',-3',-dideoxy-5-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thérapie antivirale
5-F-ddC: a été exploré comme agent antiviral en raison de sa capacité à inhiber les enzymes de la transcriptase inverse. Ce mécanisme est particulièrement utile dans le traitement des infections rétrovirales telles que le VIH. En s'incorporant dans l'ADN viral, il peut entraîner une terminaison de chaîne et empêcher le virus de se répliquer .
Recherche sur le cancer
En recherche sur le cancer, This compound est utilisé pour son potentiel à interférer avec la synthèse de l'ADN dans les cellules en division rapide. Il est étudié pour ses effets cytotoxiques sur les cellules cancéreuses, ce qui pourrait en faire un candidat pour les traitements de chimiothérapie .
Édition génétique
This compound: est un élément clé dans certaines techniques d'édition génétique. Il sert d'analogue de base qui peut être introduit dans les séquences génétiques pour induire des mutations spécifiques. Cette application est cruciale pour comprendre la fonction des gènes et développer des thérapies géniques .
Études de biologie moléculaire
En biologie moléculaire, This compound est utilisé comme outil pour étudier les mécanismes de réplication et de réparation de l'ADN. En s'incorporant dans l'ADN, les chercheurs peuvent suivre la voie de la molécule et comprendre comment les cellules maintiennent l'intégrité génétique .
Troubles neurologiques
La recherche sur les troubles neurologiques a également bénéficié de This compound. Son incorporation dans l'ADN neuronal est étudiée pour comprendre les effets des erreurs de réplication de l'ADN dans les maladies neurodégénératives .
Développement d'outils de diagnostic
This compound: est essentiel dans le développement d'outils de diagnostic. Il peut être utilisé pour marquer des sondes d'ADN ou d'ARN qui se lient à des séquences spécifiques, ce qui permet la détection de diverses maladies au niveau moléculaire .
Mécanisme D'action
Target of Action
Cytidine, 2’,-3’,-dideoxy-5-fluoro-, also known as 5-F-ddC or D-FddC, primarily targets the enzyme Aromatic L-amino acid decarboxylase (AADC) . AADC is a lyase enzyme that plays a crucial role in the synthesis of neurotransmitters in the central nervous system .
Mode of Action
The interaction of Cytidine, 2’,-3’,-dideoxy-5-fluoro- with its target AADC is quite complex. It is phosphorylated in T cells and other HIV target cells into its active triphosphate form, ddCTP . This active metabolite works as a substrate for HIV reverse transcriptase, and also by incorporation into the viral DNA, hence terminating the chain elongation due to the missing hydroxyl group .
Biochemical Pathways
Cytidine, 2’,-3’,-dideoxy-5-fluoro- affects several biochemical pathways. It is involved in the modulation of non-coding transcripts in the modulation of response of neoplastic cells . These transcripts, through the modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior, can affect cell response to this compound .
Pharmacokinetics
The pharmacokinetics of Cytidine, 2’,-3’,-dideoxy-5-fluoro- is characterized by its absorption and first-pass metabolism. It is well absorbed but undergoes substantial first-pass catabolism by cytidine deaminase (CD) to potentially toxic metabolites . The oral bioavailability of Cytidine, 2’,-3’,-dideoxy-5-fluoro- alone is approximately 4% . When coadministered with a cd inhibitor, the exposure to cytidine, 2’,-3’,-dideoxy-5-fluoro- increases significantly .
Result of Action
The molecular and cellular effects of Cytidine, 2’,-3’,-dideoxy-5-fluoro-'s action are primarily seen in its ability to inhibit the replication of HIV. By acting as a substrate for HIV reverse transcriptase and incorporating into the viral DNA, it terminates the chain elongation, thereby inhibiting the replication of the virus .
Analyse Biochimique
Biochemical Properties
The role of Cytidine, 2’,-3’,-dideoxy-5-fluoro- in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, contributing to a range of biochemical processes
Cellular Effects
Cytidine, 2’,-3’,-dideoxy-5-fluoro- has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms through which Cytidine, 2’,-3’,-dideoxy-5-fluoro- exerts these effects are still being explored.
Molecular Mechanism
The molecular mechanism of action of Cytidine, 2’,-3’,-dideoxy-5-fluoro- involves a range of interactions at the molecular level These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cytidine, 2’,-3’,-dideoxy-5-fluoro- have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of Cytidine, 2’,-3’,-dideoxy-5-fluoro- can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Cytidine, 2’,-3’,-dideoxy-5-fluoro- is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of Cytidine, 2’,-3’,-dideoxy-5-fluoro- within cells and tissues is a complex process . This includes interactions with various transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of Cytidine, 2’,-3’,-dideoxy-5-fluoro- and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Propriétés
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEIABZPRBJOFU-CAHLUQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147886 | |
| Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107036-62-4 | |
| Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107036624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



